molecular formula C7H2Cl3NO B1584869 2,4,6-Trichlorophenyl isocyanate CAS No. 2505-31-9

2,4,6-Trichlorophenyl isocyanate

Cat. No.: B1584869
CAS No.: 2505-31-9
M. Wt: 222.5 g/mol
InChI Key: VDYWXVDWKFAUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichlorophenyl isocyanate is an organic compound with the molecular formula C7H2Cl3NO. It is a derivative of phenyl isocyanate where three chlorine atoms are substituted at the 2, 4, and 6 positions of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

The primary targets of 2,4,6-Trichlorophenyl isocyanate are the respiratory system, gastrointestinal system, eyes, and skin . The compound interacts with these biological systems, leading to various physiological responses.

Mode of Action

This compound interacts with its targets primarily through chemical reactions. It is known to decompose on heating, producing toxic and corrosive fumes including hydrogen chloride and chlorine . These fumes can cause irritation and damage to the respiratory system, gastrointestinal system, eyes, and skin .

Biochemical Pathways

It is known that the compound can cause a chemiluminescent reaction when combined with a fluorescent dye, a solvent, a weak base, and hydrogen peroxide . This reaction could potentially affect various biochemical pathways, leading to downstream effects such as cellular damage.

Pharmacokinetics

Given its chemical properties, it is likely that the compound has low solubility in water , which could impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve irritation and potential damage to the respiratory system, gastrointestinal system, eyes, and skin . In addition, the compound’s ability to cause a chemiluminescent reaction could potentially lead to oxidative stress and cellular damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound decomposes on heating , suggesting that temperature is a crucial factor in its stability. Moreover, given its low solubility in water , the presence of moisture could also affect its action and efficacy

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichlorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,4,6-trichlorophenol with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Ureas: Formed from reactions with amines.

    Carbamates: Formed from reactions with alcohols.

    2,4,6-Trichlorophenylamine: Formed from hydrolysis.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichlorophenyl isocyanate is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its reactivity and chemical properties. This makes it distinct from other phenyl isocyanates with different substitution patterns .

Properties

IUPAC Name

1,3,5-trichloro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYWXVDWKFAUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346614
Record name 2,4,6-Trichlorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2505-31-9
Record name 2,4,6-Trichlorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichlorophenyl Isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,1,3,3-tetramethylurea (1.52 ml, 12.75 mmoles) was added to a solution of phosgene (50.0 g, 505.43 mmoles) dissolved in toluene (150 ml). The resulting solution was stirred for 10 min. at which time 2,4,6-trichloroaniline (10.0 g, 50.90 mmoles) was added. The solution was heated to a temperature of 70°-80° C. for 1.5 hr. and then refluxed for 1.5 hr. while phosgene was bubbled in. After removing excess phosgene under reduced pressure, the clear upper layer solution was collected by decantation from the bottom oil layer, and the bottom oil layer was discarded. The solution was then evaporated to give a solid. The solid was dried under a vacuum to give a white solid (11.3 g, 99.3 pct). This product was recrystallized from dry carbon tetrachloride to give a colorless crystalline compound, m.p. 65°-66° C.; Infrared (IR): γ max 2,282 cm-1 (NCO); nuclear magnetic resonance (NMR) (chloroform-d): τ, 2.7 (2-proton singlet, H-3,5, aromatic protons).
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichlorophenyl isocyanate
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichlorophenyl isocyanate
Reactant of Route 3
Reactant of Route 3
2,4,6-Trichlorophenyl isocyanate
Reactant of Route 4
Reactant of Route 4
2,4,6-Trichlorophenyl isocyanate
Reactant of Route 5
Reactant of Route 5
2,4,6-Trichlorophenyl isocyanate
Reactant of Route 6
Reactant of Route 6
2,4,6-Trichlorophenyl isocyanate
Customer
Q & A

Q1: What is the main focus of the research paper "Preparation of 2,4,6-trichlorophenyl isocyanate"?

A1: The research paper focuses on the synthesis of this compound. [] While the abstract doesn't delve into specific applications, the title suggests the research focuses on developing or optimizing a method for producing this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.